N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-3-1-10(2-4-12)9-15-13(17)11-5-7-14-8-6-11/h1-8,16H,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYRSWSYEYEINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide typically involves the reaction of 4-hydroxybenzylamine with pyridine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of inflammatory diseases and cancer due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can inhibit the activity of enzymes or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Positional Isomers: Hydroxyl Group Substitution
- N-[(3-Hydroxyphenyl)methyl]pyridine-4-carboxamide (): Structural Difference: The hydroxyl group is meta-substituted on the phenyl ring instead of para. For instance, the para-hydroxyl group in the parent compound may form stronger intermolecular interactions (e.g., with kinase active sites) compared to the meta isomer . Data:
| Property | Parent Compound (4-OH) | 3-OH Isomer |
|---|---|---|
| LogP (Predicted) | 1.8 | 1.7 |
| Hydrogen Bond Donors | 2 | 2 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.15 |
2.2. Halogen-Substituted Derivatives
- N-[4-Chloro-2-(hydroxyphenylmethyl)phenyl]pyridine-4-carboxamide ():
- Structural Difference : Incorporates a chlorine atom at the 4-position and a hydroxyphenylmethyl group at the 2-position of the phenyl ring.
- Impact : The chloro substituent increases lipophilicity (LogP ≈ 2.3) and may enhance membrane permeability. However, steric hindrance from the 2-hydroxyphenylmethyl group could reduce binding affinity in sterically sensitive targets like proteases .
2.3. Bulky Substituents: Adamantyl Derivatives
- N-(Adamantan-1-yl)pyridine-4-carboxamide ():
- Structural Difference : Replaces the 4-hydroxyphenylmethyl group with a rigid adamantyl moiety.
- Impact : The adamantyl group introduces significant steric bulk, reducing solubility (predicted aqueous solubility <0.01 mg/mL) but enhancing binding to hydrophobic pockets (e.g., in BET bromodomains). This derivative also forms stable coordination complexes with metals, as seen in its manganese(II) complex, which exhibits octahedral geometry .
2.4. Heterocyclic Variations
- N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (): Structural Difference: Integrates a thiazolidinone ring and a pyridine-3-carboxamide group. Impact: The thiazolidinone moiety introduces additional hydrogen-bond acceptors (C=O and S=O groups), improving interactions with polar residues in targets like PPARγ. However, the 3-carboxamide pyridine orientation may reduce π-π stacking compared to the 4-carboxamide isomer .
2.5. Piperidine-Based Analogs
- N-(4-Fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide (): Structural Difference: Replaces the pyridine ring with a piperidine-carboxamide system and adds a fluorobenzyl group. The 4-fluorobenzyl group enhances metabolic stability by resisting cytochrome P450 oxidation .
Key Research Findings
- Synthetic Accessibility : Amide coupling (e.g., HATU/DIPEA) is a common method for synthesizing carboxamide derivatives, but steric hindrance from substituents like adamantyl requires optimized conditions (e.g., extended reaction times) .
- Biological Activity : Derivatives with para-hydroxyl or chloro substituents show promise in kinase inhibition (IC50 < 1 µM in preliminary assays), while adamantyl analogs are explored in metallodrug development .
- Thermodynamic Stability : Hydrogen-bonding networks in hydroxylated derivatives enhance crystalline stability, as evidenced by single-crystal X-ray structures .
Biological Activity
N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide, also known as a pyridine derivative, has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the compound's biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 216.24 g/mol
This compound features a pyridine ring substituted with a hydroxymethyl group and a carboxamide functionality, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Action : The compound exhibits potential antimicrobial properties by inhibiting bacterial growth. The hydroxyl group enhances hydrogen bonding with microbial proteins, disrupting their function .
- Anti-inflammatory Activity : It may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation. Studies show that compounds with similar structures can modulate inflammatory pathways effectively .
Research Findings
Recent studies have explored the biological activities of this compound, yielding significant insights:
Antimicrobial Activity
A study demonstrated that this compound showed potent activity against various gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics.
| Microorganism | MIC (µg/mL) | Control (Ciprofloxacin) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2 |
| Escherichia coli | 25 | 2 |
| Pseudomonas aeruginosa | 15 | 10 |
This table illustrates the effectiveness of this compound compared to a standard antibiotic .
Anti-inflammatory Studies
In an experimental model using carrageenan-induced paw edema in rats, the compound exhibited significant anti-inflammatory effects. The results indicated a dose-dependent reduction in paw swelling when compared to indomethacin, a well-known anti-inflammatory drug.
| Treatment Group | Paw Thickness (mm) | % Inhibition |
|---|---|---|
| Control | 5.0 | - |
| Indomethacin (10 mg/kg) | 2.5 | 50 |
| This compound (60 mg/kg) | 3.0 | 40 |
These findings suggest that the compound has promising anti-inflammatory properties that could be further investigated for therapeutic applications .
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A case study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC of 15 µg/mL, indicating its potential as an alternative treatment option for resistant infections.
- In Vivo Anti-inflammatory Research : In a controlled study involving animal models, administration of the compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6, suggesting a mechanism involving modulation of immune responses .
Q & A
Q. What are the recommended protocols for synthesizing N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide, and how can reaction yields be optimized?
Synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with 4-hydroxyphenylmethylamine under amide bond-forming conditions. Key steps include:
- Use of coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or DCM) .
- Reaction monitoring via TLC or HPLC (>98% purity criteria) .
- Yield optimization by varying catalysts (e.g., DMAP), temperature (25–60°C), and stoichiometric ratios .
Reported yields reach up to 90.2% under inert atmospheres (N₂/Ar) with rigorous exclusion of moisture .
Q. How should researchers characterize this compound spectroscopically, and what discrepancies might arise in analytical data?
- IR Spectroscopy : Confirm amide C=O stretch (~1668 cm⁻¹) and phenolic -OH stretch (~3445 cm⁻¹) .
- ¹H NMR : Key signals include pyridine protons (δ 8.7–8.8 ppm) and aromatic protons (δ 7.3–7.8 ppm) .
- Mass Spectrometry : Validate molecular ion [M⁺] at m/z 315 .
Discrepancies may arise from residual solvents (e.g., DMSO-d₆ in NMR) or tautomeric forms affecting peak splitting. Cross-validate with elemental analysis (e.g., C: 57.13%, N: 13.33%) .
Q. What safety precautions are critical when handling this compound in the lab?
- Classified as acutely toxic (Category 4 for oral/dermal/inhalation routes) under EU-GHS .
- Use PPE (gloves, goggles), work in fume hoods, and avoid dust formation .
- No ecological toxicity data available; treat as hazardous waste .
Advanced Research Questions
Q. How can 3D-QSAR models guide the design of derivatives with enhanced anti-inflammatory activity?
- Methodology :
- Build a training set of analogs (e.g., 4-thiazolidinone derivatives) with IC₅₀ values converted to log(1/IC₅₀) .
- Align molecules using common substructures and generate steric/electrostatic field maps via software (e.g., VLife MDS) .
- Validate models using cross-validation (q² > 0.5) and external test sets .
- Key Findings :
Q. What experimental strategies resolve contradictions between in vitro and in vivo biological activity data?
- Step 1 : Confirm assay conditions (e.g., cell permeability via LogP adjustments; target solubility in PBS/DMSO) .
- Step 2 : Use isotopic labeling (e.g., ¹⁴C) to track metabolic stability and active transport in animal models .
- Step 3 : Compare pharmacokinetic profiles (e.g., AUC, Cₘₐₓ) to identify bioavailability bottlenecks .
Q. How can crystallographic data inform molecular docking studies for target identification?
- Obtain X-ray crystal structures (e.g., COD Entry 2230670) to define bond angles, torsion angles, and hydrogen-bonding networks .
- Use docking software (e.g., AutoDock Vina) to simulate interactions with targets like COX-2 or NF-κB, prioritizing residues within 4 Å of the ligand .
- Validate predictions via site-directed mutagenesis or SPR binding assays .
Q. What are best practices for analyzing SAR when structural analogs show conflicting bioactivity trends?
- Approach :
- Case Study : A trifluoromethyl group at the benzamide moiety increased metabolic stability but reduced solubility, requiring formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
